Cas no 1343251-54-6 (4-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-3-amine)

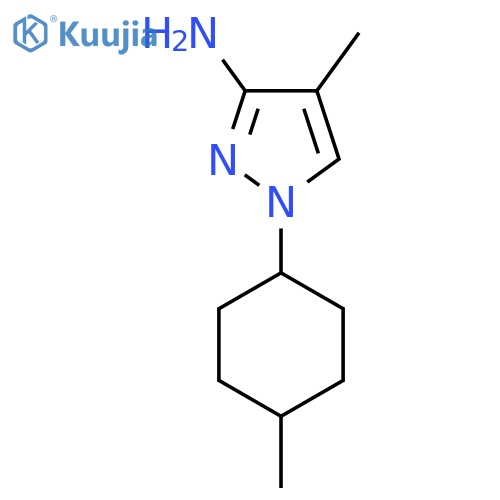

1343251-54-6 structure

商品名:4-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-3-amine

4-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

-

- 1343251-54-6

- CS-0284808

- AKOS014075430

- 4-METHYL-1-(4-METHYLCYCLOHEXYL)-1H-PYRAZOL-3-AMINE

- EN300-1106891

- 1H-Pyrazol-3-amine, 4-methyl-1-(4-methylcyclohexyl)-

- 4-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-3-amine

-

- インチ: 1S/C11H19N3/c1-8-3-5-10(6-4-8)14-7-9(2)11(12)13-14/h7-8,10H,3-6H2,1-2H3,(H2,12,13)

- InChIKey: GFZFTGCNYXZDCZ-UHFFFAOYSA-N

- ほほえんだ: N1(C=C(C)C(N)=N1)C1CCC(C)CC1

計算された属性

- せいみつぶんしりょう: 193.157897619g/mol

- どういたいしつりょう: 193.157897619g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 43.8Ų

4-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1106891-1.0g |

4-methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine |

1343251-54-6 | 1g |

$1100.0 | 2023-05-27 | ||

| Enamine | EN300-1106891-0.1g |

4-methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine |

1343251-54-6 | 95% | 0.1g |

$741.0 | 2023-10-27 | |

| Enamine | EN300-1106891-0.5g |

4-methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine |

1343251-54-6 | 95% | 0.5g |

$809.0 | 2023-10-27 | |

| Enamine | EN300-1106891-1g |

4-methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine |

1343251-54-6 | 95% | 1g |

$842.0 | 2023-10-27 | |

| Enamine | EN300-1106891-10g |

4-methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine |

1343251-54-6 | 95% | 10g |

$3622.0 | 2023-10-27 | |

| Enamine | EN300-1106891-2.5g |

4-methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine |

1343251-54-6 | 95% | 2.5g |

$1650.0 | 2023-10-27 | |

| Enamine | EN300-1106891-5.0g |

4-methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine |

1343251-54-6 | 5g |

$3189.0 | 2023-05-27 | ||

| Enamine | EN300-1106891-5g |

4-methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine |

1343251-54-6 | 95% | 5g |

$2443.0 | 2023-10-27 | |

| Enamine | EN300-1106891-0.05g |

4-methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine |

1343251-54-6 | 95% | 0.05g |

$707.0 | 2023-10-27 | |

| Enamine | EN300-1106891-0.25g |

4-methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine |

1343251-54-6 | 95% | 0.25g |

$774.0 | 2023-10-27 |

4-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-3-amine 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Oliver D. John Food Funct., 2020,11, 6946-6960

1343251-54-6 (4-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-3-amine) 関連製品

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量